N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide
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Overview
Description
N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, combines the structural features of indole and acetamide, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide typically involves the condensation of 4-butoxybenzaldehyde with 2-(1H-indol-3-yl)acetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, viral infections, and bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting key enzymes involved in disease pathways or by binding to receptors that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide
- N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide
- N-[(E)-(4-propoxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide
Uniqueness
N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide is unique due to the presence of the butoxy group, which can influence its lipophilicity, solubility, and overall biological activity. The structural variations in the butoxy group can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-2-3-12-26-18-10-8-16(9-11-18)14-23-24-21(25)13-17-15-22-20-7-5-4-6-19(17)20/h4-11,14-15,22H,2-3,12-13H2,1H3,(H,24,25)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLLCKQEBGNVGH-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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